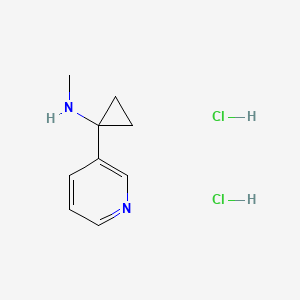

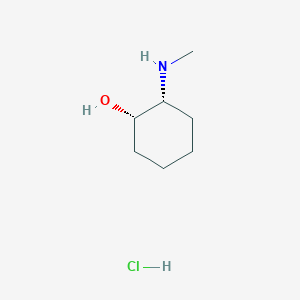

N-Methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride (commonly known as CYCLOPAMINE) is a naturally occurring steroidal alkaloid that was first isolated from the plant Veratrum californicum in the 1960s. It is a potent inhibitor of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. Since its discovery, CYCLOPAMINE has been extensively studied for its potential applications in various fields of scientific research, including cancer biology, stem cell research, and developmental biology.

Applications De Recherche Scientifique

Intramolecular Hydrogen Bonding and Tautomerism

Research on compounds similar to "N-Methyl-1-pyridin-3-ylcyclopropan-1-amine; dihydrochloride" includes the study of intramolecular hydrogen bonding and tautomerism in Schiff bases, highlighting the importance of these properties in understanding the behavior of organic compounds in various solvents and conditions. The study of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine showcases the tautomeric equilibrium between phenol-imine and keto-amine forms, indicating the versatile chemical behavior of related compounds (Nazır et al., 2000).

Synthesis of Fused Heteroaromatics

Another application area involves the synthesis of fused heteroaromatics, such as imidazo-diazines and imidazo-pyridines, using nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition. This method provides a direct route to a variety of heteroaromatic compounds from pyridinium N-(heteroaryl)aminides, demonstrating the potential of these types of compounds in synthetic organic chemistry (Garzón & Davies, 2014).

Electronic Properties and Interaction Landscapes

The electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides have been probed, providing insights into the structural and electronic configurations of related compounds. Such studies are crucial for designing materials with specific optical, electronic, or catalytic properties (Gallagher et al., 2022).

Antidepressant and Nootropic Agents

Compounds with the pyridine moiety have also been explored for their potential as antidepressant and nootropic agents. The synthesis and pharmacological activity of pyridine-4-carbohydrazides and pyridine-4-carboxamides indicate the relevance of pyridine derivatives in medicinal chemistry for developing new therapeutic agents (Thomas et al., 2016).

Mécanisme D'action

Target of Action

The compound “N-Methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride” contains a pyridine ring and a cyclopropane ring, both of which are common structures in many bioactive compounds. The pyridine ring, in particular, is known to interact with various biological targets due to its ability to participate in pi stacking interactions and hydrogen bonding .

Biochemical Pathways

Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Propriétés

IUPAC Name |

N-methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-10-9(4-5-9)8-3-2-6-11-7-8;;/h2-3,6-7,10H,4-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNHJOISPONAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C2=CN=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

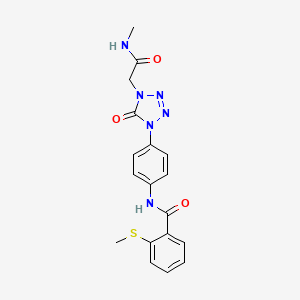

![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2579717.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2579718.png)

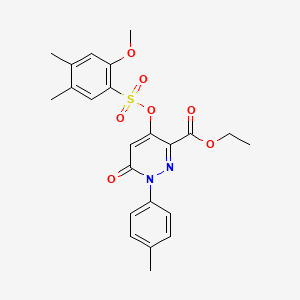

![Ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/structure/B2579721.png)

![Tert-butyl 1-oxo-4-(trifluoromethyl)-1,5,7,8-tetrahydropyrido[3,4-D]pyridazine-6(2H)-carboxylate](/img/structure/B2579722.png)

![Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/no-structure.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2579729.png)

![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea](/img/structure/B2579732.png)

![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2579738.png)